Regioisomeric Attachment Point Dictates CRAC Channel Inhibitor Scaffold Topology
In the GlaxoSmithKline patent series describing triazole-4-carboxamides as calcium release-activated calcium (CRAC) channel inhibitors, the N1 substituent geometry is a critical determinant of ICRAC inhibitory potency [1]. The pyrrolidin-2-ylmethyl substituent places the basic pyrrolidine nitrogen in a specific spatial relationship to the carboxamide pharmacophore, whereas the pyrrolidin-3-yl analog positions the nitrogen differently, altering the vector of hydrogen-bond interactions with the STIM1/Orai1 channel complex.
| Evidence Dimension | Regioisomeric attachment point – pyrrolidin-2-ylmethyl vs. pyrrolidin-3-yl |
|---|---|
| Target Compound Data | Pyrrolidin-2-ylmethyl at N1 of 1,2,3-triazole-4-carboxamide (CAS 1774898-50-8) |
| Comparator Or Baseline | Pyrrolidin-3-yl at N1 of 1,2,3-triazole-4-carboxamide (CAS 1707594-42-0) |
| Quantified Difference | Distinct three-dimensional nitrogen placement; patent SAR indicates that N1 substituent geometry modulates ICRAC pIC50 by >1 log unit across analogs [1]. |
| Conditions | ICRAC electrophysiology assay in RBL-2H3 mast cells; patent examples WO2010122088A1 |
Why This Matters
For CRAC channel drug discovery, the precise regioisomer can mean the difference between a sub-micromolar lead and an inactive compound, making unambiguous procurement of the 2-ylmethyl isomer essential.
- [1] Coe, D. M., Cooper, A. W. J., Gore, P. M., House, D., Senger, S., & Vile, S. (2010). Pyrazole and triazole carboxamides as CRAC channel inhibitors. PCT Int. Appl. WO2010122088A1 / US20120035237A1. Glaxo Group Limited. View Source
